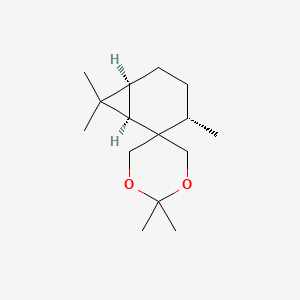
LEWATIT TP-214
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LEWATIT TP-214 is a macroporous chelating ion exchange resin with thiourea functional groups. It is specifically designed for the selective removal of mercury and precious metals such as gold, silver, and platinum group metals from various solutions. The resin is known for its high affinity for these metals and is widely used in industrial applications for metal recovery and purification processes .
Méthodes De Préparation
LEWATIT TP-214 is synthesized through a patented process that involves the polymerization of styrene and divinylbenzene to form a crosslinked polystyrene matrix. This matrix is then functionalized with thiourea groups, which are responsible for the resin’s chelating properties. The preparation process ensures that the resin beads are monodisperse, meaning they have a uniform size distribution, which enhances their mechanical and osmotic stability .
Analyse Des Réactions Chimiques
LEWATIT TP-214 undergoes chelation reactions with metal cations. The thiourea groups on the resin form strong complexes with metal ions such as mercury (Hg²⁺), silver (Ag⁺), gold (Au⁺/³⁺), and platinum (Pt²⁺/⁴⁺). These reactions typically occur in neutral solutions, and the resin’s affinity for different metal cations follows the order: Hg²⁺ > Ag⁺ > Au⁺/³⁺ > Pt²⁺/⁴⁺ > Cu²⁺ > Pb²⁺/⁴⁺ > Bi²⁺ > Sn²⁺ > Zn²⁺ > Cd²⁺ > Ni²⁺ .
Applications De Recherche Scientifique
LEWATIT TP-214 has a wide range of scientific research applications, including:
Wastewater Treatment: It is used to remove mercury and other heavy metals from industrial wastewater, ensuring compliance with environmental regulations.
Hydrometallurgy: The resin is employed in the separation and recovery of precious metals from ores and process solutions.
Catalyst Recovery: It is used to recover palladium catalysts from organic process streams.
Groundwater Remediation: The resin is effective in removing mercury from contaminated groundwater .
Mécanisme D'action
The mechanism of action of LEWATIT TP-214 involves the chelation of metal cations by the thiourea functional groups on the resin. The thiourea groups form strong coordinate bonds with the metal ions, effectively removing them from the solution. This chelation process is highly selective, allowing the resin to target specific metal ions even in the presence of other competing ions .
Comparaison Avec Des Composés Similaires
LEWATIT TP-214 is unique due to its high selectivity for mercury and precious metals, as well as its monodisperse bead size distribution, which provides superior mechanical and osmotic stability. Similar compounds include other chelating resins such as:
LEWATIT TP-207: Another chelating resin with iminodiacetic acid functional groups, used for the removal of heavy metals.
DOWEX M4195: A chelating resin with aminophosphonic acid groups, used for the selective removal of heavy metals.
Purolite S930: A chelating resin with iminodiacetic acid groups, used for metal recovery and purification .
This compound stands out due to its specific affinity for mercury and precious metals, making it particularly valuable in applications where these metals need to be selectively removed or recovered.
Propriétés
Numéro CAS |
109945-55-3 |
|---|---|
Formule moléculaire |
C5H3N3O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B1166690.png)
